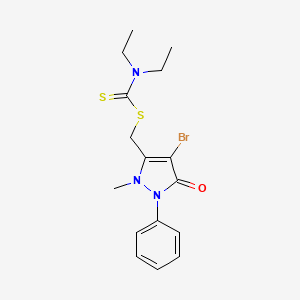
(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N,N-diethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N,N-diethylcarbamodithioate is a useful research compound. Its molecular formula is C16H20BrN3OS2 and its molecular weight is 414.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N,N-diethylcarbamodithioate is a synthetic derivative with potential biological activities. Its unique structure suggests various interactions with biological systems, making it a candidate for medicinal chemistry research.
- Molecular Formula: C16H20BrN3OS2
- Molecular Weight: 414.38 g/mol
- CAS Number: 1024232-73-2
- Density: 1.56 g/cm³ (predicted)
- Boiling Point: 607.7 °C (predicted)
Research indicates that this compound may exhibit various biological activities through its interaction with specific biological targets. The presence of the pyrazole ring and carbamodithioate moiety suggests potential enzyme inhibition or modulation of signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of pyrazoles have shown activity against various bacterial strains, including Helicobacter pylori, by inhibiting flagellar motility and assembly, which is crucial for bacterial virulence . The specific activity of this compound against H. pylori remains to be fully elucidated, but the structural similarities suggest a potential for similar effects.
Anticancer Potential
Compounds containing pyrazole rings have been investigated for their anticancer properties. A study focusing on the structure–activity relationship (SAR) of various pyrazole derivatives revealed that modifications at specific positions significantly enhance cytotoxicity against cancer cell lines . While direct evidence for the anticancer activity of the target compound is limited, its structural components indicate a promising avenue for further research.
Cytotoxicity and Selectivity
In vitro studies are essential to evaluate the cytotoxicity of this compound against mammalian cell lines. Preliminary assessments should include:
- MTT Assay : To measure cell viability.
- Selectivity Index : To compare cytotoxic effects on cancer cells versus normal cells.
Case Studies and Research Findings
特性
IUPAC Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3OS2/c1-4-19(5-2)16(22)23-11-13-14(17)15(21)20(18(13)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDDDMKCEFRFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














